1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine 1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16193051
InChI: InChI=1S/C9H9BrClN3/c1-5(2)9-13-7(10)6-8(11)12-3-4-14(6)9/h3-5H,1-2H3
SMILES:
Molecular Formula: C9H9BrClN3
Molecular Weight: 274.54 g/mol

1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine

CAS No.:

Cat. No.: VC16193051

Molecular Formula: C9H9BrClN3

Molecular Weight: 274.54 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine -

Specification

Molecular Formula C9H9BrClN3
Molecular Weight 274.54 g/mol
IUPAC Name 1-bromo-8-chloro-3-propan-2-ylimidazo[1,5-a]pyrazine
Standard InChI InChI=1S/C9H9BrClN3/c1-5(2)9-13-7(10)6-8(11)12-3-4-14(6)9/h3-5H,1-2H3
Standard InChI Key PWSYRZCZPYITRW-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NC(=C2N1C=CN=C2Cl)Br

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₉H₁₀BrClN₄, with a molecular weight of 296.56 g/mol. Its IUPAC name, 1-bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine, reflects the substitution pattern on the bicyclic imidazo[1,5-a]pyrazine scaffold. The SMILES notation, CC(C)C1=NC(Br)=C2C(Cl)=NC=CN12, encodes its connectivity, while the InChIKey (LHWFRXREQVPKPR-UHFFFAOYSA-N) provides a unique identifier for chemical databases .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₉H₁₀BrClN₄
Molecular Weight296.56 g/mol
IUPAC Name1-bromo-8-chloro-3-isopropylimidazo[1,5-a]pyrazine
CAS Number1777823-16-1
SMILESCC(C)C1=NC(Br)=C2C(Cl)=NC=CN12
Purity (Commercial)≥97%

Synthesis and Industrial Production

Synthetic Routes

The synthesis of imidazo[1,5-a]pyrazines typically involves cyclization reactions. For 1-bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine, a plausible route begins with 2-bromo-3-isopropylpyrazine, which undergoes halogenation at position 8 using a chlorinating agent (e.g., POCl₃) under controlled conditions. Subsequent cyclization with an amine source—such as ammonium acetate—in the presence of a catalyst (e.g., Pd(OAc)₂) forms the imidazo ring .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring halogenation occurs exclusively at positions 1 and 8.

  • Yield Improvement: Industrial-scale production requires optimizing reaction time, temperature, and catalyst loading. Pilot studies on analogous compounds report yields of 60–75% under microwave-assisted conditions.

Chemical Reactivity and Functionalization

Substitution Reactions

The bromine atom at position 1 is susceptible to nucleophilic aromatic substitution (SNAr). For example, Suzuki-Miyaura coupling with arylboronic acids can introduce aryl groups, enhancing bioactivity . Meanwhile, the chlorine at position 8 may participate in cross-coupling reactions, though its lower reactivity compared to bromine necessitates stronger bases or elevated temperatures.

Oxidation and Reduction

The imidazo[1,5-a]pyrazine core is stable under mild oxidative conditions but degrades in the presence of strong oxidizers (e.g., KMnO₄). Selective reduction of the pyrazine ring remains unexplored but could yield dihydro or tetrahydro derivatives for structure-activity relationship (SAR) studies.

Applications in Scientific Research

Medicinal Chemistry

Though direct biological data for this compound are scarce, its structural analogs act as kinase inhibitors and adenosine receptor antagonists . The bromine and chlorine substituents enhance electronegativity, potentially improving target binding affinity.

Chemical Biology

The compound serves as a versatile building block for fluorescent probes. For instance, replacing bromine with a fluorophore (e.g., BODIPY) enables real-time tracking of enzyme activity in cellular assays .

Material Science

Halogenated heterocycles are precursors for organic semiconductors. The planar imidazo[1,5-a]pyrazine core, combined with electron-withdrawing halogens, may facilitate charge transport in thin-film transistors.

Mechanistic Insights and Biological Relevance

Putative Targets

Based on analogs, this compound may inhibit phosphodiesterases (PDEs) or cyclin-dependent kinases (CDKs). The chlorine atom could engage in hydrogen bonding with catalytic residues, while the isopropyl group enhances hydrophobic interactions .

Metabolic Stability

In vitro studies on similar imidazo[1,5-a]pyrazines show moderate metabolic stability in hepatic microsomes (t₁/₂ = 45–60 min), suggesting potential for oral bioavailability .

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

CompoundSubstituentsKey Applications
1-Bromo-3-isopropylimidazo[1,5-a]pyrazin-8-amineBr, iPr, NH₂Kinase inhibition
8-Chloroimidazo[1,5-a]pyrazineClPDE inhibition
1-Bromo-8-chloro-3-isopropylimidazo[1,5-a]pyrazineBr, Cl, iPrProbe development (predicted)

The dual halogenation in the target compound offers unique electronic properties, potentially bridging the bioactivity of amine- and chloro-substituted analogs.

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